2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound is a benzo[b][1,6]naphthyridine derivative featuring a chloro substituent at position 7, a methyl group at position 6, and a 10-oxo moiety. The acetamide group is linked to a 4-methoxyphenyl ring, which may enhance solubility and bioavailability compared to non-polar substituents.
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-13-18(23)8-7-16-21(13)25-19-9-10-26(11-17(19)22(16)28)12-20(27)24-14-3-5-15(29-2)6-4-14/h3-8H,9-12H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIQXUYHJQZEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide typically begins with the preparation of the key intermediate, 7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridine. The synthesis is achieved through multi-step reactions involving chlorination, oxidation, and amide formation. Key reagents include 4-methoxyaniline and acetyl chloride under controlled conditions to ensure high yields and purity.
Industrial Production Methods
For industrial scale, the production may involve more streamlined processes such as continuous flow synthesis which allows for better control over reaction parameters and improved scalability. Catalysts and optimized temperature and pressure conditions are employed to maximize efficiency and output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound undergoes oxidation reactions primarily at the chloro and methyl groups.
Reduction: The carbonyl group in the naphthyridine ring can be reduced to produce alcohol derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Nucleophiles for substitution: Methoxy anion, Amines
Major Products
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Production of alcohol derivatives.
Substitution: Formation of methoxy or amino-substituted derivatives.
Scientific Research Applications
2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide serves as a vital molecule in several research domains:
Chemistry: Used as a building block for more complex chemical synthesis.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating conditions related to its functional groups.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound often involves interaction with specific molecular targets such as enzymes or receptors. The naphthyridine core enables strong binding interactions, while the chloro and methoxy groups enhance its reactivity and binding specificity. This results in modulation of biological pathways, inhibition of enzymes, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-{2-[(7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl}acetamide hydrochloride (1:1) (CAS 66748-29-6)
- Core Structure : Benzo[b][1,5]naphthyridine (vs. 1,6-isomer in the target compound).
- Substituents :
- Chloro at position 7 (shared with the target compound).
- Methoxy at position 2 (vs. methyl at position 6 in the target).
- Acetamide group linked to an aniline ring (vs. 4-methoxyphenyl in the target).
- Implications: The 1,5-naphthyridine isomer may exhibit distinct electronic properties due to altered ring strain and conjugation.
2.1.2 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core Structure : Pyrimidine ring (vs. naphthyridine in the target compound).
- Substituents: Thioether linkage to a pyrimidinone moiety. Dichlorophenyl group (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating) in the target.
- Implications: The pyrimidine core may confer different binding affinities, particularly in enzyme inhibition (e.g., dihydrofolate reductase).
2.1.3 (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)
- Core Structure : Coumarin (chromen-2-one) linked to a hydrazide.
- Substituents: Nitro and hydroxy groups on the benzylidene moiety. No naphthyridine or pyrimidine core.
- Hydrazide linkages may introduce hydrolytic instability compared to acetamide groups .
Physicochemical Properties
Spectroscopic and Analytical Data
- Target Compound : Expected ¹H-NMR signals include aromatic protons from the naphthyridine (δ 7.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and methoxy (δ 3.8 ppm). IR would show C=O (1680–1720 cm⁻¹) and N-H (3300 cm⁻¹) stretches.
- CAS 66748-29-6 : Reported ¹H-NMR includes aniline protons (δ 7.3–7.6 ppm) and methoxy (δ 3.9 ppm) .
- Pyrimidinyl Acetamide : Key signals at δ 12.50 (NH), δ 7.82 (dichlorophenyl), and δ 4.12 (SCH₂) .
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